![molecular formula C16H16N4O3 B12618373 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 917759-36-5](/img/structure/B12618373.png)
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one is a complex heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Cyclization: The compound can undergo further cyclization reactions to form different pyridopyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: Used in the development of new drugs and chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling pathways . These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other pyridopyrimidine derivatives such as:
4-Aminopyrido[2,3-d]pyrimidin-5-one: Identified as a PI3K inhibitor.
2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: Known for their tyrosine kinase inhibitory activity.
2-Sulfoxido and 2-Sulfonylpyrido[2,3-d]pyrimidin-7-ones: Also exhibit protein tyrosine kinase inhibition.
The uniqueness of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
917759-36-5 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
2-[2-amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6-yl]phenol |
InChI |
InChI=1S/C16H16N4O3/c1-22-8-9-23-15-14-12(19-16(17)20-15)7-6-11(18-14)10-4-2-3-5-13(10)21/h2-7,21H,8-9H2,1H3,(H2,17,19,20) |
Clave InChI |
AHEOXILEJRGXCL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



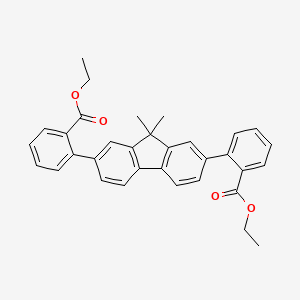
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
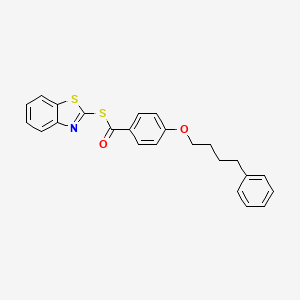
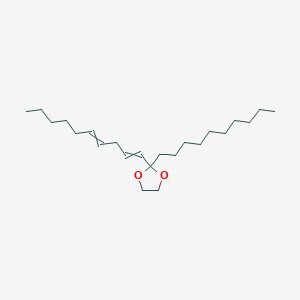
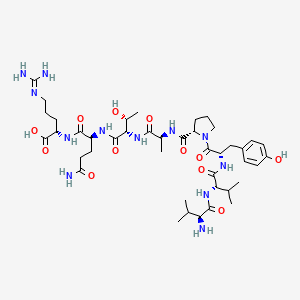
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
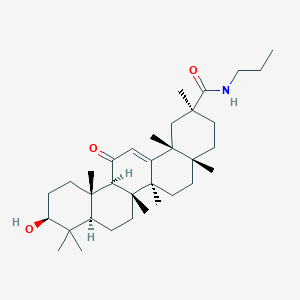
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)

